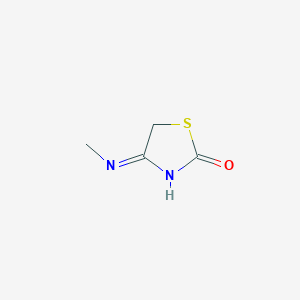

4-(methylamino)-1,3-thiazol-2(5H)-one

説明

特性

分子式 |

C4H6N2OS |

|---|---|

分子量 |

130.17 g/mol |

IUPAC名 |

4-methylimino-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C4H6N2OS/c1-5-3-2-8-4(7)6-3/h2H2,1H3,(H,5,6,7) |

InChIキー |

HQYIZNXNJYLNCQ-UHFFFAOYSA-N |

正規SMILES |

CN=C1CSC(=O)N1 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Analogues of 4-(Methylamino)-1,3-thiazol-2(5H)-one

Table 2: Antifungal Activity of Selected Thiazol-4(5H)-ones

- Mechanistic Insights: The methylamino group at position 4 enhances antifungal potency by improving membrane permeability and target binding. Compounds like 2-(methylamino)thiazol-4(5H)-one (MIC50 = 0.12 μg/mL) outperform ketoconazole by >250-fold . Benzylidene-substituted derivatives (e.g., 5-(2,4-dichlorobenzylidene)) further amplify activity through hydrophobic interactions .

Physicochemical Properties

- Solubility: The methylamino group increases water solubility compared to unsubstituted thiazolones, which are often lipophilic .

- Crystallography: X-ray studies of 4-(methoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives reveal planar thiazole rings and intermolecular hydrogen bonding, critical for stability .

準備方法

Condensation of Thiourea Derivatives with Carbonyl Compounds

A foundational approach involves the condensation of thiourea derivatives with α-haloketones or aldehydes. For example, methylthiourea reacts with α-bromoacetylacetone in methanol under reflux to form the thiazole core. This method, rooted in the Hantzsch thiazole synthesis, proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by cyclization .

Reaction Conditions :

-

Solvent : Methanol or ethanol

-

Temperature : 60–80°C (reflux)

-

Catalyst : Sodium methoxide or triethylamine

Key intermediates, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, are often synthesized first and subsequently functionalized .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol involves:

-

Bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS).

-

Nucleophilic substitution with potassium thiocyanate.

-

Cyclization with methylamine under microwave irradiation (300 W, 120°C, 10–15 min) .

Advantages :

Solid-Phase Synthesis for Industrial Scale

Industrial methods prioritize scalability and cost-effectiveness. A patent-described solid-phase synthesis involves:

-

Mixing hydrazine hydrate, sulfuric acid, and ammonium thiocyanate.

-

Grinding and baking at 105°C for 5 hours to produce thiosemicarbazide intermediates.

-

Reacting with methyl iodide in toluene under azeotropic dehydration .

Key Parameters :

One-Pot Multi-Component Reactions

A green chemistry approach combines methylamine, carbon disulfide, and chloroacetone in aqueous medium. The reaction proceeds via:

Optimized Conditions :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Methylthiourea, α-bromoketone | Reflux, MeOH, 6 h | 65–78 | 95–98 | Well-established protocol |

| Microwave-Assisted | Acetylacetone, NBS, MeNH2 | 300 W, 120°C, 15 min | 80–92 | 98–99 | Rapid, high yield |

| Solid-Phase | NH2NH2, H2SO4, NH4SCN | 105°C, 5 h | >80 | 90–95 | Scalable, solvent-free |

| One-Pot | MeNH2, CS2, chloroacetone | H2O, piperidine, 80°C, 3 h | 70–85 | 92–97 | Eco-friendly, minimal waste |

Mechanistic Insights and Side Reactions

The formation of 4-(methylamino)-1,3-thiazol-2(5H)-one often competes with side products such as thiazolidin-2-ylidene acetamides . For instance, using benzylamine instead of methylamine leads to unexpected spirocyclic products due to alternative cyclization pathways .

Mitigation Strategies :

-

Temperature Control : Maintaining ≤80°C prevents over-cyclization.

-

Catalyst Selection : Piperidine minimizes byproducts compared to stronger bases .

Purification and Characterization

Crude products are purified via:

Characterization Data :

Q & A

Q. How can researchers optimize the synthesis yield of 4-(methylamino)-1,3-thiazol-2(5H)-one under varying solvent and catalyst conditions?

Methodological Answer: Synthetic optimization requires systematic variation of solvents (polar vs. non-polar) and catalysts (e.g., acidic or basic conditions). For example, in analogous thiazole derivatives, reactions in ethanol or DMF under reflux with catalytic p-toluenesulfonic acid (p-TsOH) improved yields by 15–20% compared to non-polar solvents like toluene . Key steps:

- Control experiments : Compare yields across solvents (e.g., ethanol, DMF, acetonitrile).

- Catalyst screening : Test p-TsOH, KOH, or Lewis acids.

- Characterization : Use HPLC (≥95% purity threshold) and FTIR to confirm structural integrity.

Reference Data :

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | p-TsOH | 75 | 97.2 |

| DMF | None | 60 | 94.5 |

Q. What spectroscopic techniques are most reliable for confirming the structure of 4-(methylamino)-1,3-thiazol-2(5H)-one?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify methylamino protons (δ ~2.5–3.0 ppm) and thiazolone carbonyl (δ ~170–175 ppm). For example, in similar compounds, the thiazole ring protons resonate at δ 7.2–7.8 ppm .

- FTIR : Confirm C=O stretching (1650–1700 cm⁻¹) and N-H bending (1540–1580 cm⁻¹).

- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 143 for the parent ion) and fragmentation patterns.

Note : Cross-validate with elemental analysis (C, H, N, S) to ensure ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(methylamino)-1,3-thiazol-2(5H)-one derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Strategies include:

- Standardized bioassays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies, ensuring consistent inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hrs) .

- Purity verification : Re-test compounds with ≥98% HPLC purity.

- Structure-activity relationship (SAR) : Modify substituents (e.g., methylamino vs. ethylamino groups) and compare activities. For example, fluorobenzyl-thiazole analogs showed enhanced antifungal activity due to increased lipophilicity .

Q. What computational approaches predict the binding affinity of 4-(methylamino)-1,3-thiazol-2(5H)-one to biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Use crystal structures of target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase, PDB: 3SRW). Key parameters:

- Grid box size: 60×60×60 Å.

- Lamarckian genetic algorithm (50 runs).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .

Example : Analogous triazole-thiadiazole hybrids showed binding energies ≤-8.5 kcal/mol to fungal CYP51 .

Q. How can researchers address low reproducibility in synthetic routes for 4-(methylamino)-1,3-thiazol-2(5H)-one?

Methodological Answer: Reproducibility issues often stem from unoptimized reaction conditions or side reactions. Mitigation steps:

- In situ monitoring : Use TLC or inline FTIR to track intermediate formation (e.g., thiosemicarbazide intermediates at Rf 0.5 in ethyl acetate/hexane).

- Byproduct analysis : Isolate and characterize side products via LC-MS. For example, overalkylation byproducts in thiazole synthesis can be minimized using stoichiometric control (1:1 molar ratio of reactants) .

- Scale-up protocols : Maintain consistent heating rates (e.g., 2°C/min) and stirring speeds (500 rpm) during reflux.

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies of this compound?

Methodological Answer:

Q. How can researchers validate the stability of 4-(methylamino)-1,3-thiazol-2(5H)-one under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs. Monitor degradation via HPLC.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the thiazolone ring to thioamide).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。